molecular formula C14H22O3 B12560692 (3R)-3-hydroxytetradeca-5,8,11-trienoic acid CAS No. 202601-26-1

(3R)-3-hydroxytetradeca-5,8,11-trienoic acid

Cat. No.: B12560692
CAS No.: 202601-26-1
M. Wt: 238.32 g/mol
InChI Key: OHYCXWMLDBCCPI-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-hydroxytetradeca-5,8,11-trienoic acid is a unique organic compound characterized by its hydroxyl group at the third carbon and three conjugated double bonds at the 5th, 8th, and 11th positions of a tetradecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxytetradeca-5,8,11-trienoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable tetradecanoic acid derivative.

    Hydroxylation: Introduction of the hydroxyl group at the third carbon can be achieved through asymmetric hydroxylation reactions.

    Formation of Conjugated Double Bonds:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-hydroxytetradeca-5,8,11-trienoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.

Major Products

    Oxidation: Formation of 3-ketotetradeca-5,8,11-trienoic acid.

    Reduction: Formation of 3-hydroxytetradecanoic acid.

    Substitution: Formation of various substituted tetradeca-5,8,11-trienoic acid derivatives.

Scientific Research Applications

(3R)-3-hydroxytetradeca-5,8,11-trienoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-hydroxytetradeca-5,8,11-trienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-hydroxyoctadecanoic acid: Similar in structure but with a longer carbon chain.

    (3R)-3-hydroxydodecanoic acid: Similar in structure but with a shorter carbon chain.

Uniqueness

(3R)-3-hydroxytetradeca-5,8,11-trienoic acid is unique due to its specific arrangement of hydroxyl and conjugated double bonds, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

202601-26-1

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

(3R)-3-hydroxytetradeca-5,8,11-trienoic acid

InChI

InChI=1S/C14H22O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h3-4,6-7,9-10,13,15H,2,5,8,11-12H2,1H3,(H,16,17)/t13-/m1/s1

InChI Key

OHYCXWMLDBCCPI-CYBMUJFWSA-N

Isomeric SMILES

CCC=CCC=CCC=CC[C@H](CC(=O)O)O

Canonical SMILES

CCC=CCC=CCC=CCC(CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.